molecular formula C17H18ClN5S2 B2386945 2-({[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine CAS No. 868221-79-8

2-({[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine

Cat. No.: B2386945
CAS No.: 868221-79-8
M. Wt: 391.94
InChI Key: ZJSLUKCWCVXTFS-UHFFFAOYSA-N
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Description

2-({[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the butan-2-ylsulfanyl and chlorophenyl groups. The final step involves the attachment of the pyrimidine ring. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

2-({[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, which can disrupt biological pathways. The compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 5-(Butan-2-ylsulfanyl)-4-(4-chlorobenzenesulfonyl)-2-(thiophen)

Uniqueness

What sets 2-({[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[[5-butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5S2/c1-3-12(2)25-17-22-21-15(11-24-16-19-9-4-10-20-16)23(17)14-7-5-13(18)6-8-14/h4-10,12H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSLUKCWCVXTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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